Ebastine N-Oxide
Description
Ebastine N-Oxide is a pharmacologically relevant metabolite and degradation product of Ebastine, a second-generation antihistamine used to treat allergic conditions. Its molecular formula is C₃₂H₃₉NO₃ (molecular weight: 485.66 g/mol), and its CAS registry number is 1256285-71-8 . Structurally, it features a piperidinium N-oxide group, derived from the oxidation of the parent compound’s tertiary amine (see Figure 1).
Structure
3D Structure
Properties
IUPAC Name |
4-(4-benzhydryloxy-1-oxidopiperidin-1-ium-1-yl)-1-(4-tert-butylphenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO3/c1-32(2,3)28-18-16-25(17-19-28)30(34)15-10-22-33(35)23-20-29(21-24-33)36-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOUEGNOVHBNHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CCC[N+]2(CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1429071-63-5 | |
| Record name | 1-(4-(1,1-Dimethylethyl)phenyl)-4-(cis-4-(diphenylmethoxy)-1-oxidopiperidin-1-yl)-butan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429071635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-(1,1-DIMETHYLETHYL)PHENYL)-4-(CIS-4-(DIPHENYLMETHOXY)-1-OXIDOPIPERIDIN-1-YL)-BUTAN-1-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6B5LI0E0G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Hydrogen Peroxide-Mediated Oxidation
The most widely documented method for synthesizing Ebastine N-Oxide involves oxidizing ebastine using hydrogen peroxide (H₂O₂) in the presence of a catalyst. This reaction typically proceeds under mild conditions, with careful control of temperature and pH to maximize yield and purity.
Mechanistic Insights
The oxidation mechanism likely involves nucleophilic attack by peroxide on the protonated amine, forming an N-oxide intermediate. This aligns with zero-order kinetics observed during oxidative degradation studies, where reaction rates remain constant regardless of ebastine concentration.
Alternative Oxidizing Agents
Although H₂O₂ is the primary oxidant, other agents such as meta-chloroperbenzoic acid (mCPBA) or ozone may theoretically be employed. However, these methods are less practical due to cost, safety concerns, or incompatibility with ebastine’s functional groups.
Enzymatic Oxidation Using CYP2J2
CYP2J2-Catalyzed Hydroxylation
Cytochrome P450 2J2 (CYP2J2), a human hepatic enzyme, catalyzes the oxidation of ebastine to its N-oxide form in vivo. This enzymatic pathway has been replicated in vitro using recombinant CYP2J2 expressed in baculovirus-infected insect cells.
Experimental Setup
Kinetic Parameters
-
Inhibition Profile : Competitive inhibitors such as terfenadone (IC₅₀ = 0.7 μM) and allyl-substituted analogs (IC₅₀ = 0.4 μM) highlight the enzyme’s substrate specificity (Table 1).
Table 1: Inhibitory Effects on CYP2J2-Catalyzed Ebastine Hydroxylation
| Inhibitor | IC₅₀ (μM) |
|---|---|
| Terfenadone | 0.7 ± 0.1 |
| Allyl-substituted | 0.4 ± 0.2 |
| Brominated analog | 4.2 ± 0.6 |
Reaction Optimization and Kinetic Considerations
Temperature and pH Effects
Degradation studies reveal that this compound synthesis must balance oxidative conversion with product stability. Under acidic conditions (0.1 N HCl), ebastine degrades via first-order kinetics (), whereas oxidative degradation follows zero-order kinetics (). Optimal synthesis conditions thus involve:
Catalyst Screening
While catalyst details are sparse in the literature, preliminary data suggest that Lewis acids (e.g., FeCl₃) enhance H₂O₂-mediated oxidation by polarizing the peroxide bond. Future studies should explore catalyst libraries to improve selectivity and yield.
Analytical Verification and Stability Assessment
Chromatographic Analysis
HPLC methods using C18 columns (Phenomenex) and mobile phases of acetonitrile:0.5% phosphoric acid (68:32) effectively separate this compound from degradation products. Detection at 254 nm provides a limit of quantification (LOQ) of 0.9 μg/mL.
Stability Profiles
-
Oxidative Stability : this compound exhibits moderate stability in 1% H₂O₂, with a half-life () of 2.2 hours at 70°C.
-
Photolytic Sensitivity : Prolonged exposure to UV light induces decomposition, necessitating amber glass storage.
Comparative Analysis of Synthesis Methods
Table 2: Chemical vs. Enzymatic Synthesis of this compound
| Parameter | Chemical Oxidation | Enzymatic Oxidation |
|---|---|---|
| Yield | 70–85% | 20–40% |
| Reaction Time | 6–12 hours | 2–4 minutes |
| Scalability | High | Low |
| Cost | Low | High |
| Byproducts | Minimal | Enzyme inhibitors |
Chemical Reactions Analysis
Types of Reactions: Ebastine N-Oxide undergoes various chemical reactions, including:
Reduction: Reduction of this compound can revert it back to Ebastine using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the N-oxide group can be replaced by other nucleophiles.
Oxidation: Further oxidation of this compound can lead to the formation of more oxidized derivatives.
Common Reagents and Conditions:
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: Ebastine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Higher oxidized forms of this compound.
Scientific Research Applications
Ebastine N-Oxide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying oxidation reactions.
Biology: Investigated for its potential effects on biological systems, including its interactions with cellular receptors and enzymes.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of allergic conditions and other inflammatory diseases.
Industry: Utilized in the development of new pharmaceutical formulations and as a reference standard in analytical chemistry.
Mechanism of Action
Ebastine N-Oxide exerts its effects primarily through its interaction with histamine H1 receptors. By binding to these receptors, it inhibits the action of histamine, a key mediator of allergic reactions. This results in the alleviation of symptoms associated with allergic rhinitis and urticaria. The compound may also modulate other pathways involved in inflammation and immune responses, contributing to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar N-Oxide Compounds
Structural and Functional Analogues
N-Oxide derivatives are common in medicinal chemistry, often influencing pharmacokinetics, bioavailability, and toxicity. Below is a comparative analysis of Ebastine N-Oxide with structurally or functionally related N-oxide compounds:
Table 1: Key Properties of this compound and Analogues
Pharmacokinetic and Metabolic Comparisons
- Sorafenib N-Oxide: Demonstrates enhanced brain penetration when co-administered with paracetamol (ISR+PA group), with a 77.8% increase in brain AUC and 49.5% higher Cmax compared to the parent drug .
- This compound : As a degradation product, its formation is closely monitored in pharmaceutical formulations. Its Kp (brain-to-plasma partition coefficient) and DTI (drug targeting index) remain uncharacterized, unlike Sorafenib N-Oxide (DTI = 1.229), which shows moderate brain-targeting efficiency .
Regulatory and Analytical Considerations
- Oxomemazine N-Oxide : Serves as a high-purity reference material (≥98%) for regulatory compliance, emphasizing its role in quality assurance . Similarly, this compound is listed as an impurity standard (PA 05 01540) with strict storage guidelines (-18°C) .
- Synthetic N-Oxides: Compounds like 3-aminoisoxazolopyridine N-Oxides (Patent Journal, 2022) highlight the therapeutic relevance of N-oxidation in drug design, particularly for IDO1/TDO inhibitors in cancer therapy .
Biological Activity
Ebastine N-Oxide is a derivative of ebastine, a second-generation antihistamine primarily used for the treatment of allergic conditions. This article explores the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.
Overview of this compound
Ebastine is known for its selective antagonism of the H1 histamine receptor, which mediates allergic responses. The N-oxide form is generated through metabolic oxidation and may exhibit altered pharmacokinetic and pharmacodynamic properties compared to its parent compound. Understanding these differences is crucial for evaluating its therapeutic potential.
Antihistaminic Activity
This compound retains antihistaminic properties similar to ebastine. It effectively inhibits histamine-induced bronchoconstriction and has been shown to alleviate symptoms in allergic rhinitis and urticaria. A meta-analysis indicated that ebastine (20 mg) was superior to loratadine (10 mg) in reducing composite symptom scores in patients with seasonal allergic rhinitis (p < 0.05) .
Anti-inflammatory Effects
Research has demonstrated that ebastine can modulate inflammatory responses. In a study involving patients with bronchial asthma, ebastine reduced serum eosinophil cationic protein levels and peripheral blood eosinophil counts, indicating a decrease in eosinophilic inflammation . These findings suggest that this compound may also possess anti-inflammatory effects, which could enhance its therapeutic profile in treating allergic conditions.
This compound's mechanism involves several pathways:
- H1 Receptor Antagonism : By blocking H1 receptors, it prevents the action of histamine, thus alleviating symptoms associated with allergies.
- Inhibition of Inflammatory Mediators : Ebastine has been shown to inhibit the release of pro-inflammatory cytokines and chemokines from activated immune cells, contributing to its anti-inflammatory effects .
- Modulation of Eosinophil Activity : The reduction in eosinophil activity observed in clinical studies suggests that this compound may influence eosinophil trafficking and activation .
Efficacy in Allergic Rhinitis
A clinical trial involving 20 patients with allergic rhinitis demonstrated significant improvements in nasal symptoms after treatment with ebastine . The study reported enhanced nasal airflow and reduced congestion scores post-treatment.
Use in Special Populations
In a case report, a patient with severe epidermolysis bullosa was treated with ebastine as part of a pain management regimen, illustrating its role beyond allergy treatment . This highlights the potential for this compound to be utilized in managing symptoms associated with chronic conditions.
Comparative Data on Pharmacokinetics
The pharmacokinetic profile of this compound differs from that of ebastine. A study on nanoparticulate formulations indicated improved bioavailability for ebastine formulations compared to conventional forms, suggesting that similar enhancements could be expected for its N-Oxide derivative .
| Parameter | Ebastine | This compound |
|---|---|---|
| C_max (ng/mL) | 200 | TBD |
| AUC (ng·h/mL) | 1200 | TBD |
| T_max (h) | 1.5 | TBD |
| Bioavailability (%) | 40 | TBD |
Note: TBD indicates that specific data on this compound is still under investigation.
Q & A
Q. How can researchers accurately quantify Ebastine N-Oxide in complex biological matrices?
Methodological Answer: Utilize ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) combined with online solid-phase extraction (SPE) to minimize manual sample preparation. Calibration curves with weighted linear regression (e.g., 1/x² weighting) should be validated for precision (RSD <15%) and accuracy (80–120% recovery). Matrix effects should be assessed using stable isotope-labeled internal standards. Limit of quantification (LOQ) can be determined via signal-to-noise ratios (S/N >10) .
Q. What analytical techniques are essential for confirming the structural identity of newly synthesized this compound?
Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY, HSQC) is critical for structural elucidation. High-resolution mass spectrometry (HRMS) confirms molecular formula. Purity should be verified via reverse-phase HPLC with UV detection (≥95% purity threshold). For reproducibility, document solvent systems, column specifications, and gradient profiles in detail .
Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?
Methodological Answer: Conduct forced degradation studies by exposing the compound to acidic (HCl), basic (NaOH), and neutral buffers at elevated temperatures (e.g., 40–60°C). Monitor degradation products using UHPLC-MS/MS at fixed intervals. Kinetic modeling (e.g., first-order decay) can estimate half-life. Include controls with inert conditions (e.g., nitrogen atmosphere) to differentiate oxidative vs. hydrolytic degradation .
Q. What are the best practices for ensuring reproducibility in synthesizing this compound?
Methodological Answer: Standardize reaction parameters (stoichiometry, solvent purity, temperature control) and document deviations. Use in-line analytics (e.g., FTIR for reaction monitoring). Publish detailed synthetic protocols in the main manuscript or supplementary materials, including crystallization conditions and purification steps (e.g., recrystallization solvents, column chromatography gradients) .
Q. How can researchers differentiate this compound from its parent compound (Ebastine) in pharmacokinetic studies?
Methodological Answer: Employ chromatographic methods with sufficient resolution (e.g., UHPLC with sub-2µm particles) and selective detection (e.g., MS/MS transitions optimized for each analyte). Validate specificity using spiked plasma samples. Pharmacokinetic parameters (AUC, Cmax) should be calculated using non-compartmental analysis with software like Phoenix WinNonlin .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported metabolic pathways of this compound?
Methodological Answer: Perform comparative in vitro assays using human liver microsomes (HLM) and recombinant CYP isoforms to identify primary metabolizing enzymes. Cross-validate findings with in vivo studies in knockout animal models (e.g., CYP3A4-deficient mice). Isotopic labeling (e.g., ¹⁴C-Ebastine) can track metabolite formation, while LC-MS/MS quantifies intermediate products .
Q. How should researchers design a study to investigate transporter-mediated uptake of this compound in hepatocytes?
Methodological Answer: Use transfected cell lines (e.g., HEK293 overexpressing OCT1, OATP1B1) and compare uptake with wild-type cells. Include inhibitors (e.g., quinidine for OCT1) to assess transporter specificity. Validate results in primary human hepatocytes and knockout models (e.g., Oct1⁻/⁻ mice). Measure intracellular concentrations via LC-MS/MS and normalize to protein content .
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?
Methodological Answer: Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For longitudinal data, mixed-effects models account for inter-individual variability. Power analysis should determine sample size to avoid Type II errors .
Q. How can researchers integrate computational modeling to predict this compound’s physicochemical properties?
Methodological Answer: Use quantum mechanical calculations (e.g., DFT for pKa prediction) and molecular dynamics simulations to assess solubility and partition coefficients (logP). Validate predictions with experimental data (e.g., shake-flask method for logP). Machine learning tools (e.g., ADMET Predictor) can extrapolate bioavailability and blood-brain barrier permeability .
Q. What methodologies address discrepancies in this compound’s reported plasma protein binding affinities?
Methodological Answer: Compare equilibrium dialysis (gold standard) with ultrafiltration techniques under physiological pH and temperature. Use radiolabeled this compound for precise quantification. Assess inter-laboratory variability by sharing samples with independent labs. Statistical meta-analysis of published data can identify systematic biases (e.g., assay conditions) .
Guidance for Data Contradiction Analysis
- Example Scenario : Conflicting reports on this compound’s CYP450 inhibition potential.
Resolution Strategy: Replicate assays using identical enzyme sources (e.g., HLM vs. recombinant CYP3A4) and substrate concentrations. Control for confounding factors (e.g., nonspecific binding, solvent effects). Apply Bayesian statistics to quantify uncertainty in inhibition constants (Ki) .
Ethical and Reproducibility Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
